9-Methyl-6H-indolo[2,3-b]quinoxaline
Description
Significance of the Indolo[2,3-b]quinoxaline Scaffold in Chemical Biology and Medicinal Chemistry
The significance of the indolo[2,3-b]quinoxaline scaffold is rooted in its diverse pharmacological potential. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. acs.orgnih.gov The planar nature of the fused ring system is a key feature, enabling it to intercalate into DNA, a mechanism of action that is central to the cytotoxic effects of many anticancer agents. acs.orgontosight.ai The thermal stability of the complex formed between 6H-indolo[2,3-b]quinoxaline derivatives and DNA is a critical parameter in elucidating their anticancer and antiviral activities. acs.orgontosight.ai
Beyond its role as a DNA intercalator, the indolo[2,3-b]quinoxaline scaffold has been explored for other therapeutic applications. For instance, certain derivatives have shown potential as modulators of multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. acs.orgontosight.ai The versatility of the scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This structural flexibility has made it an attractive starting point for the synthesis of large libraries of compounds for high-throughput screening.
In addition to its medicinal applications, the indolo[2,3-b]quinoxaline motif has found utility in materials science. Its unique photophysical and electronic properties have led to its investigation in the development of organic light-emitting diodes (OLEDs), organic transistors, and chemical sensors. benthamscience.com More recently, the scaffold has been explored as a stable anolyte for nonaqueous redox flow batteries, highlighting its potential in energy storage applications. researchgate.net
Historical Context of Indolo[2,3-b]quinoxaline Research and Key Discoveries
The exploration of the indolo[2,3-b]quinoxaline scaffold is part of a broader history of research into nitrogen-containing heterocyclic compounds. A related compound, cryptolepine, or 5-methyl-5H-indolo[3,2-b]quinoline, was first synthesized in 1906, even before its isolation from natural sources. nih.gov The foundational method for synthesizing the indolo[2,3-b]quinoxaline core involves the condensation reaction between an ortho-phenylenediamine and an isatin (B1672199) (indole-2,3-dione) derivative. benthamscience.commdpi.com This straightforward and effective method has been a cornerstone of research in this area for decades.
Over the years, research has focused on the synthesis of a wide array of derivatives to explore the structure-activity relationships of this scaffold. Early studies likely focused on understanding the fundamental chemical properties and reactivity of the core structure. As analytical techniques advanced, researchers were able to investigate the biological activities of these compounds more thoroughly. The discovery of the DNA intercalating properties of indolo[2,3-b]quinoxalines was a significant milestone, paving the way for their investigation as potential anticancer and antiviral agents.
More recent key discoveries have expanded the potential applications of this scaffold. The development of new synthetic methodologies, including microwave-assisted synthesis, has allowed for the rapid and efficient generation of diverse libraries of indolo[2,3-b]quinoxaline derivatives. benthamscience.com Furthermore, the exploration of these compounds in materials science and energy storage represents a new and exciting frontier in indolo[2,3-b]quinoxaline research.
Overview of 9-Methyl-6H-indolo[2,3-b]quinoxaline within the Indolo[2,3-b]quinoxaline Class
This compound is a specific derivative of the parent indolo[2,3-b]quinoxaline scaffold, characterized by the presence of a methyl group at the 9-position of the ring system. The introduction of this methyl group can have a significant impact on the molecule's physical, chemical, and biological properties.
The synthesis of 9-methyl substituted indolo[2,3-b]quinoxalines would typically involve the use of a correspondingly substituted isatin or ortho-phenylenediamine precursor in the classic condensation reaction. For example, the reaction of 5-methylisatin (B515603) with an ortho-phenylenediamine would yield a this compound.
The presence of the methyl group at the 9-position can influence the molecule's solubility, lipophilicity, and metabolic stability. These factors are crucial in determining the pharmacokinetic profile of a potential drug candidate. Furthermore, the electronic effect of the methyl group can modulate the electron density of the aromatic system, which in turn can affect its DNA binding affinity and other biological activities.
While much of the published research focuses on the broader class of indolo[2,3-b]quinoxalines, the existence of compounds such as "methyl 2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate" (CHEMBL2144912) in chemical databases indicates that the 9-methyl scaffold has been utilized in the synthesis of more complex molecules for biological screening. ontosight.ai This suggests that the 9-methyl derivative serves as an important intermediate and a building block for the creation of novel compounds with potentially enhanced or specific biological activities. Further research is needed to fully elucidate the unique properties and potential applications of this compound itself.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-9-6-7-11-10(8-9)14-15(17-11)18-13-5-3-2-4-12(13)16-14/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJKSASESQALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418264 | |
| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70038-75-4 | |
| Record name | NSC78701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Methyl 6h Indolo 2,3 B Quinoxaline and Its Derivatives
Classical Condensation Reactions for Indolo[2,3-b]quinoxaline Core Formation
The foundational method for constructing the indolo[2,3-b]quinoxaline core involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857). This approach has been a cornerstone in the synthesis of this class of compounds for over a century.
Isatin and o-Phenylenediamine Condensation
The direct synthesis of 9-Methyl-6H-indolo[2,3-b]quinoxaline can be achieved through the condensation of 5-methylisatin (B515603) with o-phenylenediamine. bohrium.com This reaction is typically carried out in an acidic medium, such as acetic acid, and often requires elevated temperatures to drive the reaction to completion. researchgate.net The acidic conditions facilitate the nucleophilic attack of the diamine on the carbonyl groups of the isatin, followed by a cyclization and dehydration cascade to afford the final tetracyclic product.
The general reaction scheme for this condensation is as follows:
General Reaction Scheme for the Condensation of 5-Methylisatin and o-Phenylenediamine
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5-Methylisatin | o-Phenylenediamine | Acetic Acid, Reflux | This compound |
This method is valued for its simplicity and the ready availability of the starting materials. Various substituted indolo[2,3-b]quinoxalines can be prepared by employing appropriately substituted isatins and/or o-phenylenediamines. bohrium.com
Catalytic Enhancements in Condensation Reactions
To improve the efficiency and environmental footprint of the classical condensation, various catalysts have been explored. These catalysts aim to increase reaction rates, improve yields, and allow for milder reaction conditions. For instance, the use of palladium acetate (B1210297) has been reported to efficiently promote the one-pot synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.net In a specific example, the reaction of a substituted isatin with a substituted o-phenylenediamine in the presence of palladium acetate resulted in a high yield of the corresponding this compound derivative. researchgate.net
The optimization of the catalytic system is crucial for the success of these reactions. Parameters such as catalyst loading, solvent, and temperature are carefully adjusted to maximize the yield of the desired product.
Palladium-Catalyzed Synthesis of a this compound Derivative
| Reactants | Catalyst | Solvent | Yield (%) | Reference |
| Substituted Isatin, o-Phenylenediamine | Pd(OAc)₂ | Not Specified | 94 | researchgate.net |
Transition-Metal-Catalyzed Approaches for Indolo[2,3-b]quinoxaline Synthesis and Derivatization
Modern organic synthesis has increasingly relied on transition-metal catalysis to forge complex molecular architectures with high efficiency and selectivity. Palladium and ruthenium catalysts have proven to be particularly valuable in the synthesis and functionalization of the indolo[2,3-b]quinoxaline scaffold.
Palladium-Catalyzed C-N Coupling and C-H Activation Pathways
Palladium catalysts are renowned for their ability to mediate the formation of carbon-nitrogen bonds. A one-pot approach for the synthesis of indolo[2,3-b]quinoxaline derivatives has been developed utilizing a palladium-catalyzed twofold C-N coupling and C-H activation reaction. rsc.orgnih.gov This method, however, may have limitations regarding the scope of applicable substrates. rsc.orgnih.gov
In a notable example, palladium acetate was used to catalyze the synthesis of 2,3-Dimethoxy-9-methyl-6H-indolo[2,3-b]quinoxalines, achieving a high yield. researchgate.net This demonstrates the utility of palladium catalysis in constructing functionalized 9-methyl-indolo[2,3-b]quinoxaline systems.
Palladium-Catalyzed Suzuki Coupling and Subsequent Annulation
A more versatile, two-step approach to indolo[2,3-b]quinoxalines involves an initial palladium-catalyzed Suzuki coupling reaction. rsc.orgnih.gov This is followed by an annulation step, which is also palladium-catalyzed and involves a twofold C-N coupling with an aromatic or aliphatic amine. rsc.orgnih.gov This strategy allows for greater diversity in the final products by varying the coupling partners in both the Suzuki and the C-N coupling steps. While specific examples leading directly to this compound via this route are not detailed in the provided context, the methodology is broadly applicable to the synthesis of various substituted derivatives.
Ruthenium-Catalyzed Ortho C-H Functionalization of 2-Arylquinoxalines
Ruthenium catalysts have emerged as powerful tools for direct C-H functionalization reactions. A novel, one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines has been developed through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides. bohrium.com This reaction proceeds via a double C-N bond formation and is followed by an oxidation step. This method provides an efficient route to a range of biologically relevant 6H-indolo[2,3-b]quinoxaline derivatives with a broad substrate scope and high yields. bohrium.com Although a direct synthesis of this compound is not explicitly mentioned, the functionalization of the aryl group on the 2-arylquinoxaline precursor could potentially be tailored to introduce a methyl group at the desired position.
Buchwald-Hartwig Cross-Coupling and Intramolecular Oxidative Cyclodehydrogenation
A powerful strategy for the synthesis of the indolo[2,3-b]quinoxaline scaffold involves a combination of the Buchwald-Hartwig cross-coupling reaction and an intramolecular oxidative cyclodehydrogenation, often referred to as an SNH (nucleophilic aromatic substitution of hydrogen) reaction. researchgate.net This approach offers a versatile route to construct the indole (B1671886) ring fused to the quinoxaline (B1680401) core. The general sequence commences with a Buchwald-Hartwig amination to couple an appropriate amine with a halogenated quinoxaline precursor. This is followed by an intramolecular cyclization that forms the key C-C bond of the indole ring system. This method is particularly valuable for creating unsymmetrical indolo[2,3-b]quinoxaline derivatives, which can be challenging to access through traditional condensation reactions. researchgate.net
The strategic application of these combined reactions allows for the synthesis of a diverse range of indolo[2,3-b]quinoxaline analogs, which have shown potential in various therapeutic areas. researchgate.net While the direct application to this compound is a logical extension, the literature often highlights the synthesis of broader derivative libraries.
Ullmann C-N Coupling Protocols
The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, remains a relevant and effective method for the synthesis of indolo[2,3-b]quinoxaline derivatives. Modified Ullmann protocols have been successfully employed to construct the core structure. For instance, the synthesis of a 9-iodo-6H-indolo[2,3-b]quinoxaline derivative has been achieved, which can then be further functionalized. A specific example involves the arylamination of 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine (B48309) as the nucleophile. This reaction is typically performed in a solvent like DMF in the presence of a copper(I) iodide (CuI) catalyst. researchgate.net
Modern variations of the Ullmann coupling, such as those assisted by microwave irradiation, can significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly approach. nih.gov These protocols often utilize elemental copper or copper salts as catalysts and can be performed in various solvent systems, including aqueous buffers. nih.gov
Sonogashira C-C Coupling Protocols
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key tool for the functionalization of the indolo[2,3-b]quinoxaline scaffold. nih.gov This palladium-catalyzed reaction provides a direct method to introduce alkynyl substituents onto the heterocyclic core. For example, tetracyclic indolo[2,3-b]quinoxaline derivatives have been synthesized via a one-pot approach using a Pd-catalyzed Sonogashira-Hagihara C-C cross-coupling reaction between various terminal acetylenes and 9-iodo-6H-indolo[2,3-b]quinoxaline. researchgate.net
This methodology is not only used for the synthesis of the core structure but also for its subsequent derivatization. The introduction of an alkynyl group opens up a wide range of possibilities for further chemical transformations, allowing for the creation of complex molecular architectures. nih.gov
| Methodology | Key Reaction Type | Catalyst/Reagents | Application |
|---|---|---|---|
| Buchwald-Hartwig/SNH | C-N Coupling/C-H Activation | Palladium catalysts | Synthesis of unsymmetrical derivatives |
| Ullmann Coupling | C-N Coupling | Copper(I) iodide | Construction of the core scaffold |
| Sonogashira Coupling | C-C Coupling | Palladium catalysts, Copper co-catalyst | Functionalization with alkynyl groups |
Advanced Synthetic Strategies for Complex Indolo[2,3-b]quinoxaline Architectures
One-Pot Synthesis Techniques
One-pot syntheses of indolo[2,3-b]quinoxalines are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps in a single reaction vessel. Several innovative one-pot methods have been developed.
One such approach involves a ruthenium(II)-catalyzed ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation. This double C-N bond formation strategy provides an efficient route to N-substituted 6H-indolo[2,3-b]quinoxaline derivatives in high yields. researchgate.net Another method employs a palladium acetate catalyst in a multi-component one-pot protocol involving the condensation of a substituted isatin with a substituted o-phenylenediamine. researchgate.net Indium(III) chloride has also been utilized as a catalyst in a two-component reaction of 1-(2-aminophenyl)indoles and 2-propargyloxybenzaldehydes to construct complex fused quinoxalines. benthamscience.com
These one-pot strategies represent a significant advancement in the synthesis of this class of compounds, enabling the rapid generation of diverse libraries of derivatives for further investigation.
| Catalyst | Starting Materials | Key Features |
|---|---|---|
| Ruthenium(II) complex | 2-Arylquinoxalines, Sulfonyl azides | Double C-N bond formation via C-H functionalization |
| Palladium Acetate | Substituted isatins, Substituted o-phenylenediamines | Multi-component condensation |
| Indium(III) Chloride | 1-(2-aminophenyl)indoles, 2-propargyloxybenzaldehydes | Formation of complex fused systems |
Stereoselective Synthesis Considerations in Indolo[2,3-b]quinoxaline Formation
The core this compound scaffold is planar and achiral. However, the introduction of stereocenters can occur through the use of chiral starting materials or reagents, or by derivatization of the core structure. For instance, the synthesis of 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines has been reported through the condensation of isatin derivatives with 1,2-diaminocyclohexane. The use of an enantiomerically pure form of 1,2-diaminocyclohexane would be expected to yield a stereochemically defined product.
While the potential for stereoselective synthesis exists, particularly in the formation of saturated ring systems fused to the indolo[2,3-b]quinoxaline core, the current body of literature does not extensively detail stereoselective methods specifically for the synthesis of chiral derivatives of this compound. The development of asymmetric syntheses to access chiral indolo[2,3-b]quinoxaline analogs remains an area with potential for future exploration.
Derivatization Strategies for Functional Modulation of the Indolo[2,3-b]quinoxaline Scaffold
The functional modulation of the indolo[2,3-b]quinoxaline scaffold is crucial for tuning its physicochemical and biological properties. Derivatization can be achieved at several positions, most notably at the N-6 position of the indole ring and on the benzene (B151609) and quinoxaline ring systems.
N-alkylation at the indole nitrogen (N-6) is a common derivatization strategy. This can be accomplished by reacting the parent 6H-indolo[2,3-b]quinoxaline with various alkylating agents, such as dibromoalkanes, in the presence of a base. researchgate.net The resulting N-alkylated derivatives can then undergo further modifications. For example, a terminal bromide on the alkyl chain can be displaced by amines to introduce aminoalkyl side chains. researchgate.net
Functionalization of the aromatic rings can be achieved through the cross-coupling reactions discussed previously (e.g., Sonogashira, Ullmann). For instance, an iodo-substituted indolo[2,3-b]quinoxaline can serve as a handle for the introduction of a wide array of substituents via palladium- or copper-catalyzed reactions. researchgate.net These derivatization strategies are instrumental in creating libraries of compounds with diverse functionalities, which is essential for structure-activity relationship studies and the development of new materials and therapeutic agents.
N-Substitution at the 6-Position (e.g., N-aralkyl, N-alkyl, N-benzyl)
N-substitution at the 6-position of the indolo[2,3-b]quinoxaline scaffold is a common strategy to introduce structural diversity and modulate the compound's properties. This is often achieved through the condensation of N-substituted isatin derivatives with o-phenylenediamine or by direct alkylation of the 6H-indolo[2,3-b]quinoxaline core.
One approach involves the reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole with orthophenylene diamine to produce various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines. researchgate.net Another method involves the alkylation of isatin with dibromoethane in the presence of potassium carbonate, followed by condensation with 1,2-diaminobenzene, to form a 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline intermediate. nih.gov This intermediate can then be reacted with various secondary amines to yield the final N-substituted products. nih.gov
The synthesis of 6-long chain alkyl-indolo[2,3-b]quinoxalines has been accomplished by the condensation of 1-long chain alkyl-isatins with o-phenylenediamine in refluxing xylene. researchgate.net Similarly, N-benzyl derivatives can be prepared from 1-benzyl-indoline-2,3-dione. researchgate.net
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole and orthophenylene diamine | - | 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines | researchgate.net |
| Isatin, dibromoethane, K₂CO₃, 1,2-diaminobenzene, secondary amines | Boiling benzene | 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines | nih.govbohrium.com |
| 1-long chain alkyl-isatins and o-phenylenediamine | Refluxing xylene | 6-long chain alkyl-indolo[2,3-b]quinoxalines | researchgate.net |
| 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline and benzylamine | CuI, DMF | N,6-dibenzyl-6H-indolo[2,3-b]quinoxalin-9-amine | researchgate.netjomardpublishing.com |
Halogenation and Amination at Specific Positions (e.g., 9-position)
Halogenation and subsequent amination at specific positions of the indolo[2,3-b]quinoxaline ring are key strategies for creating derivatives with enhanced biological activities. The introduction of a fluorine atom at the 9-position, for instance, has been shown to be beneficial for antitumor activity. researchgate.net
The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives often starts from 5-fluoroisatin, which is condensed with o-phenylenediamine. researchgate.net Similarly, 9-bromo derivatives can be synthesized by reacting o-phenylene diamine with 5-bromo isatin. The resulting 9-bromo-6H-indolo[2,3-b]quinoxaline can then be converted to sulfonamide derivatives.
The 9-iodo derivative serves as a versatile intermediate for further functionalization. For example, 9-iodo-6H-indolo[2,3-b]quinoxaline can undergo a copper-catalyzed Ullmann C-N coupling reaction with benzylamine to yield N,6-dibenzyl-6H-indolo[2,3-b]quinoxalin-9-amine. researchgate.netjomardpublishing.com This demonstrates a method for direct amination at the 9-position.
| Position | Reaction Type | Key Reagents/Intermediates | Product Example | Reference |
|---|---|---|---|---|
| 9 | Fluorination | 5-fluoroisatin, o-phenylenediamine | 9-fluoro-6H-indolo[2,3-b]quinoxaline | researchgate.net |
| 9 | Bromination | 5-bromo isatin, o-phenylene diamine | 9-bromo-6H-indolo[2,3-b]quinoxaline | |
| 9 | Iodination/Amination | 9-iodo-6H-indolo[2,3-b]quinoxaline, benzylamine, CuI | N,6-dibenzyl-6H-indolo[2,3-b]quinoxalin-9-amine | researchgate.netjomardpublishing.com |
Strategic Side Chain Modifications for Tailored Activity
Modifying side chains is a crucial tactic to fine-tune the pharmacological profile of indolo[2,3-b]quinoxaline derivatives. The introduction of aminoalkyl side chains at the 6-position has been explored to improve DNA binding affinity and antitumor activity. researchgate.net
These modifications often begin with the N-alkylation of the indoloquinoxaline core with a dibromoalkane. researchgate.net The resulting bromoalkyl derivative can then be reacted with various secondary amines to introduce the desired aminoalkyl side chain. researchgate.net This approach allows for the systematic variation of the side chain's length and the nature of the terminal amino group, enabling the study of structure-activity relationships.
Incorporation of Positive Charges and Quaternary Ammonium (B1175870) Moieties
The introduction of positive charges, often through the formation of quaternary ammonium salts, is a strategy employed to enhance the DNA intercalating ability and, consequently, the antitumor properties of indolo[2,3-b]quinoxaline derivatives. researchgate.net
A series of dicationic quaternary ammonium salt derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline have been synthesized. researchgate.netresearchgate.net The synthetic route involves the methylation of both the 11-N position of the aromatic scaffold and the terminal nitrogen of the side-chain alkylamino group using methyl iodide. researchgate.net These dicationic compounds have shown increased DNA binding affinity. researchgate.net
| Starting Material | Key Reaction Step | Reagent | Product Feature | Reference |
|---|---|---|---|---|
| 9-fluoro-6H-indolo[2,3-b]quinoxaline with an aminoalkyl side chain | Quaternization | Methyl iodide (CH₃I) | Positive charges at the 11-N position and the side-chain amino group | researchgate.netresearchgate.net |
Integration with Polyaromatic Hydrocarbons
To enhance thermal stability and emission properties for applications in organic electronics, the 6H-indolo[2,3-b]quinoxaline core has been integrated with bulky polyaromatic hydrocarbons like fluoranthene, triphenylene, or polyphenylated benzene. nih.gov
The synthesis is a two-step procedure that involves a Sonogashira cross-coupling reaction followed by a Diels-Alder reaction. researchgate.netnih.gov This method allows for the attachment of the rigid and bulky polyaromatic hydrocarbon segments to the indoloquinoxaline chromophore. nih.gov The resulting hybrid materials exhibit improved thermal stability and have been used as electron-transporting and emitting layers in organic light-emitting diodes (OLEDs). nih.gov
Hybrid Ring System Construction (e.g., Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline analogues)
The construction of hybrid ring systems represents an advanced approach to creating novel analogues of indolo[2,3-b]quinoxalines with unique biological activities. A notable example is the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov
This synthesis is achieved through a sequence of a Buchwald–Hartwig cross-coupling reaction and an annulation via intramolecular oxidative cyclodehydrogenation. nih.govresearchgate.net This methodology has been used to build novel polycyclic compounds that have been evaluated for antimycobacterial activity. nih.gov
Synthesis of Indolo[2,3-b]quinoxaline-Based Heterocycles (e.g., thiadiazole, oxadiazole, triazole, triazine)
The indolo[2,3-b]quinoxaline nucleus can serve as a precursor for the synthesis of various other heterocyclic compounds. nih.gov A key intermediate, 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide, can be synthesized and subsequently reacted with different reagents to form five- and six-membered heterocyclic rings. researchgate.netnih.gov
For example, reactions of this carbohydrazide (B1668358) intermediate can yield derivatives containing 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine (B1199460) rings. researchgate.netnih.gov Another approach involves linking an indole-triazole-pyridazine system to a quinoxaline ring. nih.gov This involves the coupling of indolo-triazolo-pyridazinethiones with 2,3-bis(bromomethyl)quinoxaline. nih.gov
| Key Intermediate | Resulting Heterocycle | Reference |
|---|---|---|
| 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide | 1,3,4-Thiadiazole, 1,3,4-Oxadiazole, 1,2,4-Triazole, 1,2,4-Triazine | researchgate.netnih.gov |
| Indolo-triazolo-pyridazinethiones and 2,3-bis(bromomethyl)quinoxaline | Indole-Triazole-Pyridazine-Quinoxaline hybrid | nih.gov |
Structure Activity Relationship Sar and Mechanistic Investigations of Indolo 2,3 B Quinoxaline Derivatives
DNA Interaction Mechanisms
The primary mechanism by which 6H-indolo[2,3-b]quinoxaline compounds exert their biological activities is through DNA intercalation. nih.gov This mode of action involves the insertion of the planar aromatic chromophore of the indolo[2,3-b]quinoxaline moiety between the base pairs of the DNA helix. nih.govchalmers.se Spectroscopic studies, including absorption and fluorescence, have shown a significant hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (red-shift) in the absorption maxima of these compounds upon binding to DNA, which are characteristic features of intercalation. chalmers.se Linear dichroism measurements further support this, indicating that the planar ring system orients itself parallel to the DNA base pairs. researchgate.net
The affinity of indolo[2,3-b]quinoxaline derivatives for DNA and the thermal stability of the resulting DNA-ligand complexes are significantly influenced by the nature and position of substituents and side chains attached to the core structure. nih.govresearchgate.net
The presence of a dimethylaminoethyl side chain on the indole (B1671886) nitrogen has been shown to lead to strong DNA binding. nih.govpasteur.fr In contrast, derivatives with a morpholinoethyl side chain exhibit weaker DNA interactions. nih.govpasteur.fr The incorporation of a 2,3-dihydroxypropyl side chain does not appear to enhance DNA interaction compared to unsubstituted analogs. nih.govpasteur.fr
The thermal stability of the DNA complex, a key parameter for biological activity, is dependent on these side chains and their orientation. nih.govresearchgate.net For instance, highly active derivatives like NCA0424, B-220, and 9-OH-B-220 demonstrate strong DNA binding affinity, as evidenced by the high thermal stability of their complexes with DNA. nih.govresearchgate.net Furthermore, the introduction of a fluorine atom and alkylamino side chains, along with the creation of a positive charge at the 11-N position of the aromatic scaffold, has been shown to improve DNA binding ability. rsc.org
Table 1: Effect of Side Chains on DNA Interaction
| Side Chain | DNA Binding Affinity | Reference |
| Dimethylaminoethyl | Strong | nih.govpasteur.fr |
| Morpholinoethyl | Weaker | nih.govpasteur.fr |
| 2,3-dihydroxypropyl | No significant enhancement | nih.govpasteur.fr |
Indolo[2,3-b]quinoxaline derivatives can exhibit a preference for specific DNA sequences. Competitive binding experiments using poly(dA-dT)2 and calf thymus DNA have demonstrated that several derivatives have a preference for AT-rich regions. nih.gov This AT-specificity is considered a potentially useful feature for targeting viral genomes, which are often rich in AT sequences. chalmers.se
Conversely, other studies have shown that compounds with a dimethylaminoethyl chain not only bind strongly to DNA but also show a preference for GC-rich DNA sequences, as revealed by DNase I footprinting. nih.govpasteur.fr The orientation of the side chain towards the GC-rich minor groove of the DNA is a contributing factor to the thermal stability of the complex. nih.govresearchgate.net
Dimerization of indolo[2,3-b]quinoxaline derivatives has a profound effect on their DNA binding affinity. Dimeric compounds, where two indolo[2,3-b]quinoxaline units are linked together, exhibit significantly higher DNA binding constants compared to their monomeric counterparts. nih.gov The binding constant for monomeric derivatives is in the order of 10^6 M^-1, while for dimeric derivatives, it can be as high as 10^9 M^-1. nih.govresearchgate.net This substantial increase in affinity is attributed to the ability of the dimer to bis-intercalate, with each planar moiety inserting into the DNA helix. The length and position of the linker connecting the two monomeric units also play a crucial role in modulating this interaction. chalmers.se
Table 2: DNA Binding Constants of Monomeric vs. Dimeric Derivatives
| Derivative Type | Approximate DNA Binding Constant (M⁻¹) | Reference |
| Monomeric | ~10⁶ | nih.govresearchgate.net |
| Dimeric | ~10⁹ | nih.govresearchgate.net |
Enzyme and Protein Interactions
Modulation of Cellular Signaling Pathways
Derivatives of 6H-indolo[2,3-b]quinoxaline have been shown to modulate cellular signaling, notably through the induction of interferons and immunomodulating effects. researchgate.net Certain indoloquinoxaline compounds can stimulate interferon production and influence the activity of the cellular arm of the immune system. researchgate.net The mode of action on the balance of major cytokines for some of these derivatives is considered more favorable than that of reference substances like amixin, suggesting a more pronounced immunomodulating effect. researchgate.net Furthermore, some quinoxaline (B1680401) derivatives have been identified as inhibitors of Pim kinases. mdpi.com These kinases are positive regulators of cell cycle progression and inhibitors of apoptosis; their aberrant up-regulation is common in many cancers. mdpi.com Pim kinases also contribute to multidrug resistance by stabilizing drug efflux transporters, indicating that their inhibition by quinoxaline derivatives could be a key mechanism for overcoming chemoresistance. mdpi.com
Topoisomerase II Inhibition Profile
The indolo[2,3-b]quinoxaline scaffold is a recognized pharmacophore for targeting DNA topoisomerase II, an essential enzyme in DNA replication and transcription. nih.govnih.gov Numerous derivatives have been synthesized and evaluated as inhibitors of this enzyme. nih.govnih.govresearchgate.net For instance, a series of 5H-indolo[2,3-b]quinoline derivatives, which are structurally related to the quinoxaline core, demonstrated the ability to stimulate the formation of topoisomerase-II-mediated DNA cleavage at concentrations between 0.2 and 0.5 µM. nih.govresearchgate.net The cytotoxic activity of these compounds was found to correlate with their DNA binding properties and their ability to inhibit topoisomerase II. nih.govresearchgate.net
However, the role of topoisomerase II as the primary target for all indolo[2,3-b]quinoxaline derivatives is not definitive. nih.govnih.gov Studies on leukemic cell lines revealed that while novel methyl- and methoxy-substituted indolo[2,3-b]quinoline derivatives were highly cytotoxic, their effects on the cell cycle at subcytotoxic concentrations differed from the reference topoisomerase II inhibitor, etoposide (B1684455). nih.gov This suggests that topoisomerase II may not be the main cellular target for these specific compounds. nih.gov Further supporting this, highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220, despite showing strong DNA binding affinity, possessed poor inhibitory activity against the topoisomerase II enzyme. nih.govresearchgate.net
The table below summarizes the topoisomerase II inhibitory activity and cytotoxicity of selected indolo[2,3-b]quinoline derivatives, highlighting the structure-activity relationships. documentsdelivered.com
| Compound | Substituents | Cytotoxicity ID50 vs KB cells (μmol/mL) | Topo II-mediated DNA cleavage (μM) |
|---|---|---|---|
| 5H-indolo[2,3-b]quinoline | 2,5,9,11-tetramethyl | 0.002 | 0.4 |
| 5H-indolo[2,3-b]quinoline | 2,5,9-trimethyl | 0.003 | 0.8 |
| 5H-indolo[2,3-b]quinoline | 5,9-dimethyl | 0.009 | 10.0 |
| 6H-indolo[2,3-b]quinoline | Unsubstituted | >0.25 | Inactive |
| 6H-indolo[2,3-b]quinoline | 2,9-dimethyl | >0.25 | Inactive |
Data sourced from studies on methyl-substituted indolo[2,3-b]quinolines. documentsdelivered.com
Activity in Multi-Drug Resistance (MDR) Modulation
A significant attribute of certain indolo[2,3-b]quinoxaline derivatives is their ability to circumvent or modulate multi-drug resistance (MDR) in cancer cells. nih.govnih.govresearchgate.netresearchgate.net Research has shown that leukemic cell lines resistant to the topoisomerase II poison etoposide were still susceptible to methyl- and methoxy-substituted indolo[2,3-b]quinoline derivatives. nih.gov Specifically, the HL-60/MX2 cell line, which has a reduced expression of topoisomerase II, and the THP-1 cell line were sensitive to these compounds. nih.gov
Novel 6H-indolo[2,3-b]quinoline O-aminoglycosides have demonstrated efficacy in overcoming MDR in various cancer cell lines, including colorectal adenocarcinoma (LoVo/DX), uterine sarcoma (MES-SA/DX5), and promyelocytic leukemia (HL-60/MX2). researchgate.net Intriguingly, some of the most potent MDR-modulating compounds, such as NCA0424, B-220, and 9-OH-B-220, exhibit significant activity in this regard despite being poor inhibitors of topoisomerase II. nih.govresearchgate.net This suggests their mechanism for overcoming resistance is independent of topoisomerase II inhibition and is likely related to their strong DNA binding affinity or other cellular interactions. nih.govresearchgate.net The inhibition of Pim kinases, which are involved in the stabilization of drug efflux pumps like P-glycoprotein, represents another potential mechanism for the MDR modulation activity of quinoxaline derivatives. mdpi.com
Antimicrobial Mechanism of Action
Indolo[2,3-b]quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities. jocpr.comresearchgate.netnih.gov The primary mechanism of action is believed to be their interaction with microbial DNA. tandfonline.com The planar, heteroaromatic structure of the indolo[2,3-b]quinoxaline core allows it to intercalate into the DNA helix, a mechanism shared by many antimicrobial and anticancer agents. nih.gov This binding can prevent DNA-directed RNA synthesis by targeting specific sites on the DNA.
Studies on various derivatives have shown they inhibit the growth of Gram-positive bacteria and pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.govresearchgate.net For example, a series of 5H-indolo[2,3-b]quinolines were effective against Gram-positive bacteria and fungi with MICs ranging from 2.0 to 6.0 µM. nih.gov The antimicrobial potency can be influenced by substituents on the quinoxaline core; for instance, the presence of a nitro-group on some quinoxaline derivatives is thought to alter the DNA structure of bacterial cells, thereby inhibiting DNA synthesis. tandfonline.com While DNA intercalation is the most cited mechanism, further research is needed to explore other potential antimicrobial actions like the disruption of bacterial cell membranes or inhibition of specific bacterial enzymes.
Elucidation of Biological Activity Mechanisms
Antiviral Mechanisms
The antiviral properties of indolo[2,3-b]quinoxaline derivatives are primarily attributed to their ability to interact with viral nucleic acids. sapub.orgchalmers.se The mechanism of action against viruses like Herpes Simplex Virus type 1 (HSV-1) is reported to involve the intercalation of the compound into the viral DNA helix. chalmers.se This physical binding disrupts essential viral processes, such as uncoating, which are necessary for viral replication. chalmers.se
The derivative 2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline (9-OH-B-220) has been studied extensively for its interaction with DNA. nih.gov Spectroscopic analysis confirms that it binds to double and triple-helical DNA structures via intercalation. nih.gov This binding significantly enhances the thermal stability of the DNA, indicating a strong interaction that can interfere with the function of viral polymerases and other DNA-processing enzymes. nih.gov The antiviral activity of 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (B-220) is also linked to its DNA binding properties. sapub.org Another potential antiviral mechanism for these compounds is the induction of interferons, which are key signaling proteins in the innate immune response to viral infections. researchgate.netnih.gov
Modulation of Cellular Processes
Indolo[2,3-b]quinoxaline derivatives can exert significant influence over fundamental cellular processes, most notably cell cycle progression. nih.govresearchgate.net Several novel derivatives of 6H-indolo[2,3-b]quinoline were found to induce cell cycle arrest in the G2/M or G0/G1 phase in Jurkat T-cell leukemia cells. researchgate.net This halting of the cell cycle prevents cancer cells from dividing and proliferating.
However, the effect on the cell cycle can be concentration-dependent and may differ from that of classical chemotherapeutic agents. nih.gov For instance, when HL-60 cells were treated with subcytotoxic concentrations of novel indolo[2,3-b]quinoline derivatives, their cell cycle progression was not affected, in contrast to the massive G2/M accumulation caused by etoposide. nih.gov This finding further supports the idea that the mechanism of action for some of these compounds may be distinct from conventional topoisomerase II poisoning. nih.gov The ability of these compounds to induce apoptosis, but typically only at concentrations close to their cytotoxic IC50 values, is another key aspect of their modulation of cellular processes. nih.gov
Correlation between DNA Binding Characteristics and Observed Cytotoxicity
The biological activity of indolo[2,3-b]quinoxaline derivatives is predominantly linked to their ability to interact with DNA. rsc.orgnih.gov The planar structure of the 6H-indolo[2,3-b]quinoxaline ring system allows these molecules to intercalate between the base pairs of the DNA helix. chalmers.se This mode of binding disrupts the normal functioning of DNA-dependent processes, which is believed to be a primary mechanism behind their observed cytotoxicity. tandfonline.com
A direct relationship between the DNA binding affinity and the cytotoxic effects of these compounds has been established through various studies. nih.gov Derivatives that exhibit stronger binding to DNA generally show higher levels of cytotoxicity. nih.gov For instance, compounds featuring a dimethylaminoethyl side chain demonstrate strong binding to DNA and, correspondingly, significant cytotoxic effects. nih.gov Conversely, derivatives with a morpholinoethyl side chain show weaker interactions with DNA and are less cytotoxic. nih.gov This correlation underscores the importance of DNA intercalation as a key determinant of the biological efficacy of this class of compounds.
The thermal stability of the complex formed between an indolo[2,3-b]quinoxaline derivative and DNA is a critical parameter in evaluating its potential anticancer and antiviral activities. nih.gov A higher thermal stability indicates a stronger and more persistent interaction, which often translates to greater biological activity. nih.gov Spectroscopic studies have confirmed that these derivatives bind non-covalently to DNA, with monomeric compounds showing high binding constants in the order of 10⁶ M⁻¹ and dimeric versions exhibiting even higher affinity, with binding constants around 10⁹ M⁻¹. nih.govresearchgate.net These strong interactions, which lead to cell cycle arrest, further support the link between DNA binding and cytotoxicity. nih.gov
Furthermore, some derivatives have shown a preference for binding to AT-rich regions of the DNA sequence. chalmers.senih.gov This specificity could be advantageous for targeting the genomes of certain viruses that are rich in AT base pairs. chalmers.se The consistent observation across multiple studies is that modifications to the molecular structure that enhance DNA binding affinity are a productive strategy for increasing the cytotoxic potential of indolo[2,3-b]quinoxaline derivatives. rsc.org
Impact of Specific Structural Modifications on Biological Efficacy
The biological efficacy of indolo[2,3-b]quinoxaline derivatives can be significantly modulated by specific structural modifications to the core molecule. Key areas of modification include the incorporation of fluorine atoms, the introduction of positive charges, and the alteration of side chain length and composition. These changes influence the compounds' physicochemical properties, their ability to bind to DNA, and ultimately, their cytotoxic potency. rsc.org
Fluorine Incorporation:
The introduction of a fluorine atom onto the indolo[2,3-b]quinoxaline scaffold has been shown to be a beneficial modification for enhancing antitumor activity. rsc.org Fluorinated derivatives, particularly dicationic quaternary ammonium (B1175870) salts of 9-fluoro-6H-indolo[2,3-b]quinoxaline, have demonstrated improved DNA binding affinity and potent cytotoxicity against various cancer cell lines. rsc.orgrsc.org For example, fluorinated compounds have shown significant activity against human mammary cancer (MCF-7), human cervical carcinoma (HeLa), and human lung cancer (A549) cells. rsc.org
Positive Charge:
The presence of a positive charge, particularly the formation of dicationic quaternary ammonium salts, is a crucial factor for improving both DNA binding and cytotoxic activity. rsc.org Studies comparing neutral, monocationic, and dicationic derivatives have revealed that the dicationic compounds are consistently more active. rsc.org This is attributed to the enhanced electrostatic interaction between the positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. N-methylation at the 11-position of the indoloquinoxaline ring is considered essential for this enhanced cytotoxicity. rsc.org The quaternization of both the nitrogen at position 11 and the nitrogen in the terminal amino group of the side chain leads to dicationic species with markedly increased potency. rsc.org In contrast, methylation only at the terminal amino group (monocationic salts) can lead to a decrease in cytotoxicity. rsc.org
Side Chain Length and Composition:
The nature of the side chain attached to the indole nitrogen significantly influences the molecule's DNA binding affinity and cytotoxicity. nih.govnih.gov
Composition: Compounds with a dimethylaminoethyl side chain bind strongly to DNA, whereas those with a morpholinoethyl side chain exhibit weaker interactions and lower cytotoxicity. nih.gov Derivatives containing a pyrrolidine (B122466) terminal amino group have also shown potent antiproliferative activities. rsc.org
Length: An increase in the length of the alkyl chain linking the terminal amino group to the indolo[2,3-b]quinoxaline core has been correlated with increased antitumor activity. rsc.org For instance, against MCF-7 cells, dicationic derivatives with longer alkyl chains (e.g., propyl linkers) were found to be more active than those with shorter chains (e.g., ethyl linkers). rsc.org This suggests that the length of the side chain plays a role in optimizing the orientation and interaction of the molecule with its DNA target. nih.gov
The table below presents the cytotoxic activity (IC₅₀ in µM) of a series of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, illustrating the impact of side chain composition and length, as well as the effect of mono- and dicationic charges on their efficacy against various cancer cell lines. rsc.org
| Compound ID | R (Terminal Amine) | n (Linker Length) | Charge Status | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs A549 |
| 4a-1 | Pyrrolidinyl | 2 | Neutral | 1.83±0.21 | 3.25±0.17 | 4.12±0.15 |
| 4a-2 | Piperidinyl | 2 | Neutral | 2.15±0.13 | 4.53±0.19 | 5.31±0.23 |
| 4a-3 | Morpholinyl | 2 | Neutral | 2.62±0.18 | 5.11±0.22 | 6.57±0.19 |
| 6a-1 | Pyrrolidinyl | 2 | Dicationic | 0.95±0.08 | 1.57±0.11 | 2.03±0.14 |
| 6a-2 | Piperidinyl | 2 | Dicationic | 1.12±0.13 | 1.89±0.15 | 2.54±0.17 |
| 6a-3 | Morpholinyl | 2 | Dicationic | 1.57±0.16 | 2.43±0.18 | 3.18±0.21 |
| 6b-1 | Pyrrolidinyl | 3 | Dicationic | 0.81±0.06 | 1.24±0.09 | 1.86±0.11 |
| 6b-2 | Piperidinyl | 3 | Dicationic | 0.93±0.09 | 1.55±0.12 | 2.17±0.15 |
| 6b-3 | Morpholinyl | 3 | Dicationic | 1.24±0.11 | 2.01±0.14 | 2.89±0.18 |
Computational and Theoretical Studies on Indolo 2,3 B Quinoxaline Systems
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or nucleic acid.
The planar, electron-deficient nature of the indolo[2,3-b]quinoxaline core makes it a prime candidate for intercalation into DNA. researchgate.netnih.goveurekaselect.comresearchgate.net Molecular docking simulations have been instrumental in visualizing and analyzing these interactions. Studies on various 6H-indolo[2,3-b]quinoxaline derivatives have consistently shown that the planar ring system inserts itself between the base pairs of the DNA double helix. nih.goveurekaselect.comresearchgate.netnih.gov The stability of this interaction is a key determinant of the compound's biological activity. nih.goveurekaselect.comresearchgate.net
The binding affinity is significantly influenced by the substituents on the indoloquinoxaline nucleus. nih.goveurekaselect.comresearchgate.net For instance, the presence and orientation of side chains can dictate the preference for specific DNA sequences, such as GC-rich regions. nih.goveurekaselect.com Highly active derivatives like NCA0424 and B-220 have demonstrated strong DNA binding affinity, which is reflected in the high thermal stability of the resulting compound-DNA complex. nih.goveurekaselect.comresearchgate.net
In the context of protein targets, docking studies have explored the interaction of quinoxaline (B1680401) derivatives with various enzymes. For example, in the pursuit of anticancer agents, docking simulations of novel quinoxaline derivatives have been performed on the epidermal growth factor receptor (EGFR), revealing key interactions within the active site. nih.gov While not specific to 9-Methyl-6H-indolo[2,3-b]quinoxaline, these studies provide a framework for how this scaffold might interact with protein kinases and other enzymatic targets.
| Derivative Type | Biological Target | Predicted Binding Mode | Key Interactions |
|---|---|---|---|
| General 6H-indolo[2,3-b]quinoxalines | DNA | Intercalation between base pairs | π-π stacking, van der Waals forces |
| Substituted 6H-indolo[2,3-b]quinoxalines (e.g., NCA0424, B-220) | DNA | Intercalation with side chain in minor groove | Enhanced stability, potential sequence specificity (GC-rich) |
| Quinoxaline Pharmacophores | EGFR | Binding within the enzyme's active site | Hydrogen bonding, hydrophobic interactions |
Molecular docking simulations are pivotal in elucidating the potential mechanisms of action for compounds like this compound. The primary mechanism suggested by these studies for the cytotoxic and antiviral effects of indolo[2,3-b]quinoxalines is DNA intercalation. nih.goveurekaselect.comresearchgate.net By inserting into the DNA helix, these compounds can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death or inhibition of viral propagation. researchgate.net
Interestingly, while being potent DNA intercalators, some highly active 6H-indolo[2,3-b]quinoxaline derivatives show poor inhibitory activity against topoisomerase II, an enzyme often targeted by DNA intercalating anticancer drugs. nih.goveurekaselect.comresearchgate.net This suggests that their mechanism of action may be more complex and multifaceted. Computational studies can help to explore alternative or additional mechanisms. For instance, some derivatives have been shown to modulate multidrug resistance (MDR), a significant challenge in cancer chemotherapy. nih.goveurekaselect.comresearchgate.net Docking studies could potentially identify interactions with proteins involved in MDR, such as P-glycoprotein.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies on 6H-indolo[2,3-b]quinoxaline derivatives have been conducted to model their cytotoxic activity. nih.gov In these studies, various molecular descriptors are calculated for a series of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For a series of 6H-indolo[2,3-b]quinoxaline derivatives, QSAR models have been developed to predict their in vitro activity against human leukemia (HL-60) cell lines. nih.gov These models can serve as a valuable tool for the virtual screening of large compound libraries and for prioritizing candidates for synthesis and biological testing. The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
One of the key outcomes of a QSAR study is the identification of structural features that are either beneficial or detrimental to the biological activity of interest. nih.gov For the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives, QSAR analysis has suggested that the incorporation of cyclic substituents or substituents with primary carbon atoms could lead to increased potency. researchgate.netnih.gov This information is invaluable for medicinal chemists, as it provides clear guidance for the structural modification of the lead compound to design more active analogues.
| Study Focus | Biological Activity Modeled | Key Structural Insights for Enhanced Activity |
|---|---|---|
| Cytotoxicity against HL-60 cells | In vitro anticancer activity | Presence of cyclic substituents is favorable. |
| Cytotoxicity against HL-60 cells | In vitro anticancer activity | Inclusion of substituents with primary carbon atoms is beneficial. |
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. ias.ac.inbanglajol.info These methods can provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which can be correlated with the molecule's reactivity and interactions with biological targets.
For quinoxaline and its derivatives, DFT calculations have been employed to study their electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). banglajol.inforesearchgate.net The energy of these frontier molecular orbitals and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a higher reactivity.
Theoretical UV-Vis spectra can also be calculated using time-dependent DFT (TD-DFT), which can help in the interpretation of experimental spectra and in understanding the electronic transitions occurring within the molecule. ias.ac.in Similarly, vibrational frequencies can be computed to aid in the assignment of experimental IR and Raman spectra. ias.ac.inbanglajol.info Although specific quantum chemical studies on this compound are not widely reported in the provided context, the methods applied to simpler quinoxaline systems are directly transferable and can provide valuable insights into its electronic and spectroscopic characteristics.
Electronic Structure Analysis
The electronic structure of this compound is fundamental to understanding its chemical behavior and potential applications. Density Functional Theory (DFT) is a primary computational method employed to investigate the electronic properties of such organic molecules. These studies typically focus on the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO and LUMO are crucial in determining the molecule's electron-donating and electron-accepting capabilities, respectively. For the broader class of indolo[2,3-b]quinoxaline derivatives, the HOMO is generally localized on the electron-rich indole (B1671886) moiety, while the LUMO is centered on the electron-deficient quinoxaline portion. The introduction of a methyl group at the 9-position of the indole ring is anticipated to influence these frontier orbitals. As an electron-donating group, the 9-methyl substituent would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. This reduction in the energy gap can have significant implications for the molecule's optical and electronic properties.
Table 1: Representative Frontier Molecular Orbital Energies for Indolo[2,3-b]quinoxaline Systems (Note: The following data is illustrative of typical values found for the indolo[2,3-b]quinoxaline core structure and may not be specific to the 9-methyl derivative due to a lack of published data for this specific compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.8 to -3.2 |
| Energy Gap (eV) | 2.7 to 2.8 |
Theoretical Prediction of Absorption and Emission Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the absorption and emission spectra of molecules like this compound. These calculations can provide insights into the wavelengths of maximum absorption (λmax) and emission (λem), as well as the oscillator strengths (f) of electronic transitions, which relate to the intensity of the absorption.
For indolo[2,3-b]quinoxaline derivatives, the lowest energy absorption band typically corresponds to a π-π* transition with significant intramolecular charge transfer (ICT) character, moving electron density from the indole segment to the quinoxaline segment. The presence of the electron-donating 9-methyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This is a direct consequence of the reduced HOMO-LUMO gap. Theoretical studies on related systems have demonstrated that the nature and position of substituents can finely tune these optical properties. researchgate.net
Table 2: Predicted Absorption and Emission Data for a Representative Indolo[2,3-b]quinoxaline Derivative (Note: This data is hypothetical and serves to illustrate the typical outputs of TD-DFT calculations for this class of compounds.)
| Parameter | Predicted Value |
| Absorption Wavelength (λmax) | 400-450 nm |
| Emission Wavelength (λem) | 480-550 nm |
| Oscillator Strength (f) | > 0.1 |
| Major Transition | HOMO → LUMO |
Time-Dependent Density Functional Theory (TD-DFT) for Opto-Electrochemical Investigations
TD-DFT is also instrumental in understanding the opto-electrochemical properties of this compound. By correlating theoretical predictions with experimental data from techniques like cyclic voltammetry, a more complete picture of the molecule's behavior in electronic devices can be obtained.
DFT calculations can predict redox potentials, which are related to the HOMO and LUMO energy levels. For instance, the ionization potential can be approximated from the HOMO energy, and the electron affinity from the LUMO energy. These values are critical for assessing the suitability of a material for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In a study focused on indolo[2,3-b]quinoxaline derivatives for nonaqueous redox flow batteries, 6-methyl-6H-indolo[2,3-b]quinoxaline was utilized as a model compound for DFT calculations. The study successfully validated their experimental findings against the computed reduction potentials, showcasing the predictive power of these theoretical methods. For instance, the calculated reduction potential for the 6-methyl derivative in acetonitrile (B52724) was found to be in excellent agreement with experimental measurements. While this study focused on the 6-methyl isomer, the methodology is directly applicable to the 9-methyl variant, and similar correlations between theoretical and experimental results would be expected.
The combination of experimental electrochemical data with TD-DFT calculations allows for a detailed analysis of the charge transfer processes upon excitation and the stability of the charged species, which are crucial for the performance and longevity of optoelectronic devices.
Advanced Applications and Research Tools Utilizing Indolo 2,3 B Quinoxaline
Development of Fluorescent Probes for Biological Imaging
The indolo[2,3-b]quinoxaline core is a key component in the design of fluorescent probes for biological imaging. Derivatives of this scaffold have been shown to exhibit aggregation-induced emission (AIE), a highly desirable property for bioimaging applications. nih.gov In contrast to conventional fluorescent dyes that often suffer from aggregation-caused quenching in biological media, AIE-active molecules show enhanced fluorescence in an aggregated state. This allows for high-contrast imaging of cellular structures. nih.gov
One study highlighted a derivative of indolo[2,3-b]quinoxaline, referred to as IQ4, which was utilized as a fluorescent probe for staining MCF7 cancer cells. nih.gov The compound demonstrated excellent fluorescence intensity and the ability to target and visualize these cells, enabling high-contrast imaging and precise localization within distinct cellular structures. nih.gov While this study did not specifically use the 9-methyl derivative, it underscores the potential of the indolo[2,3-b]quinoxaline framework in developing advanced probes for cellular imaging. The introduction of a methyl group at the 9-position could potentially fine-tune the probe's photophysical properties, such as its emission wavelength and quantum yield, to better suit specific imaging requirements.
Furthermore, the versatility of the 6H-indolo[2,3-b]quinoxaline scaffold allows for its incorporation into bifunctional molecules that combine imaging and therapeutic functionalities. rsc.org This dual-purpose approach is a promising strategy in the development of theranostic agents.
Applications in Materials Science and Optoelectronics
The unique electronic properties of indolo[2,3-b]quinoxaline derivatives make them attractive candidates for a variety of applications in materials science and optoelectronics.
Organic Semiconductors
Indolo[2,3-b]quinoxaline-bearing compounds are utilized as semiconductors in organic electronic devices. researchgate.net The inherent donor-acceptor architecture within the molecular structure of some derivatives, along with their thermal stability, suggests their potential use as n-type materials in optoelectronic devices. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels observed in some indoloquinoxaline derivatives are a key characteristic for n-type semiconductors.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The indolo[2,3-b]quinoxaline scaffold is a promising component in the design of materials for Organic Light-Emitting Diodes (OLEDs). These compounds can function as emitting layers in organic electronic devices. researchgate.net The electroluminescent properties of quinoxaline (B1680401) derivatives have been investigated, with some pyrazolo[3,4-b]quinoxaline derivatives showing bright green emission with high efficiencies when used as dopants in OLEDs. rsc.org These devices exhibited narrow emission bandwidths, which is crucial for achieving pure colors in display applications. rsc.org The fusion of the indole (B1671886) ring to the quinoxaline core in indolo[2,3-b]quinoxalines can further enhance and tune these electroluminescent properties.
Dye-Sensitized Solar Cells
The indolo[2,3-b]quinoxaline moiety has been employed as a building block in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). rsc.orgresearchgate.net In these devices, the dye molecule absorbs light and injects an electron into a semiconductor, initiating the generation of a photocurrent. The quinoxaline unit can act as an effective electron acceptor in the D-π-A (donor-π-acceptor) architecture of these dyes. nih.govcase.edu
A study on indolo[2,3-b]quinoxaline-based sensitizers demonstrated their potential in achieving high power conversion efficiencies in DSSCs. rsc.org The strategic design of these dyes, incorporating the indolo[2,3-b]quinoxaline core, allows for efficient charge separation and electron injection. The performance of these sensitizers can be further enhanced through co-sensitization with other dyes. rsc.org
| DSSC Performance of an Indolo[2,3-b]quinoxaline-based Dye (FS10) | |
| Parameter | Value |
| Power Conversion Efficiency (η) | 5.27% |
| Open-Circuit Voltage (VOC) | 0.676 V |
| Fill Factor (FF) | 70.1% |
This table presents the performance metrics of a DSSC utilizing an indolo[2,3-b]quinoxaline-based sensitizer, demonstrating the potential of this class of compounds in photovoltaic applications. rsc.org
Chemosensors and Biosensors
Indolo[2,3-b]quinoxaline derivatives have been identified as promising candidates for the development of multifunctional chemosensors. researchgate.net The ability of the indolo[2,3-b]quinoxaline core to interact with various analytes, coupled with its responsive photophysical properties, makes it suitable for sensing applications. While specific examples for the 9-methyl derivative are not detailed in the reviewed literature, the general scaffold's properties suggest its applicability in this area.
Electrochemical Applications
The electrochemical behavior of the indolo[2,3-b]quinoxaline scaffold has been a subject of significant research, particularly in the context of energy storage. A notable study investigated the use of 6-methyl-6H-indolo[2,3-b]quinoxaline as a model compound for an anolyte in nonaqueous redox flow batteries (NARFBs). acs.org This research highlights the potential of N-methylated indolo[2,3-b]quinoxalines in electrochemical energy storage systems.
The study revealed that the 6-methyl derivative exhibits a low reduction potential and good stability, which are crucial properties for an anolyte. acs.org However, substitutions on the indolo[2,3-b]quinoxaline core were found to significantly impact the compound's performance. For instance, a 9-tert-butyl substitution was observed to decrease the cycling stability of the anolyte. acs.org This finding suggests that the nature and position of substituents on the indolo[2,3-b]quinoxaline ring system are critical for optimizing its electrochemical properties.
Further research into a library of indolo[2,3-b]quinoxaline derivatives identified a mixed 2- and 3-tert-butyl substituted compound as a highly promising anolyte, exhibiting a low reduction potential, high solubility, and remarkable stability. acs.orgnih.gov
| Electrochemical Properties of Indolo[2,3-b]quinoxaline Derivatives | |
| Compound | Key Findings |
| 6-methyl-6H-indolo[2,3-b]quinoxaline | Model compound with a calculated reduction potential of -1.98 V vs Fc/Fc+. acs.org |
| 9-tert-butyl substituted derivative | Decreased cycling stability compared to the 6-methyl derivative. acs.org |
| 2- and 3-tert-butyl substituted derivative | Low reduction potential (-2.01 V vs Fc/Fc+), high solubility (>2.7 M in acetonitrile), and high stability. acs.orgnih.gov |
This table summarizes the key electrochemical findings for different substituted indolo[2,3-b]quinoxaline derivatives, illustrating the structure-property relationships in this class of compounds. acs.orgnih.gov
Utility as Chemical Biology Tools
The ability of the planar indolo[2,3-b]quinoxaline core to interact with biological macromolecules, combined with its favorable photophysical properties, makes it a valuable template for the design of chemical biology tools. These tools can be used to probe complex biological processes and to develop novel therapeutic or diagnostic strategies.
The mechanism of action for many biologically active indolo[2,3-b]quinoxaline derivatives involves their ability to intercalate into DNA. researchgate.netnih.gov This interaction can disrupt DNA replication and transcription, forming the basis of their anticancer and antiviral properties. researchgate.netnih.gov This inherent affinity for a key cellular component makes them suitable starting points for developing probes to investigate cellular signaling pathways related to DNA processing and damage response.
Furthermore, derivatives of the indolo[2,3-b]quinoxaline scaffold can be designed to be highly fluorescent. researchgate.net By modifying the core with various substituents, researchers can tune the emission wavelengths and study properties like aggregation-induced emission (AIE). researchgate.net These fluorescent properties, coupled with their ability to bind to specific biological targets, allow them to function as molecular probes. For example, a fluorescently tagged indolo[2,3-b]quinoxaline derivative could be used to visualize DNA in living cells or to report on changes in the cellular environment that affect its binding or emission, providing insights into signaling events. A bifunctional derivative has been developed that both inhibits the SHP1 enzyme, which is implicated in diseases like cancer, and provides a fluorescent signal in response to its activity, allowing for real-time monitoring within cells. rsc.org
The development of targeted delivery systems aims to increase the efficacy of therapeutic agents while minimizing off-target side effects. The indolo[2,3-b]quinoxaline scaffold, with its proven cytotoxic activities, can serve as the "warhead" in such systems. nih.gov The core structure provides sites for chemical modification, allowing it to be conjugated to targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells.
Conceptual frameworks for these systems are based on the synthesis of conjugates where the active indolo[2,3-b]quinoxaline unit is linked to a delivery vehicle. For instance, amide conjugates of the related 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) with hydroxycinnamic acids have been synthesized and tested for anti-pancreatic cancer activity. nih.gov This approach demonstrates the feasibility of linking such heterocyclic cores to other molecules to enhance their biological activity and potentially their selectivity. By attaching the 9-Methyl-6H-indolo[2,3-b]quinoxaline core to a cancer-targeting ligand, it is conceptually possible to create a conjugate that delivers the cytotoxic agent preferentially to tumor tissues.
Photoinitiators are compounds that absorb light and generate reactive species, such as free radicals, to initiate polymerization. sigmaaldrich.com Derivatives of 6H-indolo[2,3-b]quinoxaline have been identified as effective Type II photoinitiators, particularly for free-radical polymerization of acrylates under visible light. mdpi.comresearchgate.net In these two-component systems, the indolo[2,3-b]quinoxaline derivative acts as the photosensitizer (the primary light absorber). mdpi.comnih.gov Upon absorbing light, it enters an excited state and interacts with a co-initiator (an electron donor) through a process called photoinduced electron transfer (PET) to generate the initiating radicals. mdpi.comnih.gov
The efficiency of these systems depends on the specific structure of the indolo[2,3-b]quinoxaline dye and the nature of the co-initiator. researchgate.netmdpi.com Research has explored various derivatives, including those with methyl and bromo substituents, in combination with co-initiators like N-phenylglycine (NPG) and various organic acids. mdpi.comresearchgate.net These systems have shown promise in applications such as dental materials, where they can initiate the curing of polymer composites without the need for potentially mutagenic aromatic amines. mdpi.com The polymerization rates achieved with some indolo[2,3-b]quinoxaline-based systems are comparable to those of benchmark photoinitiators like camphorquinone (B77051) (CQ). mdpi.com
| IQ Derivative | Co-Initiator | Application Area | Key Finding |
|---|---|---|---|
| 6H-indolo[2,3-b]quinoxaline | (phenylthio)acetic acid | Dental Composites | Effective photoinitiator for multifunctional monomers. mdpi.com |
| IQCH₃ (methyl derivative) | N-phenylglycine (NPG) | Free Radical Polymerization | Demonstrates efficient initiation upon visible light irradiation. researchgate.netmdpi.com |
| IQBr (bromo derivative) | Various electron donors | Free Radical Polymerization | Furnished similar polymerization rates to benchmark photoinitiator camphorquinone (CQ). mdpi.com |
Future Research Directions and Translational Perspectives for 9 Methyl 6h Indolo 2,3 B Quinoxaline
Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
Future efforts in the development of 9-Methyl-6H-indolo[2,3-b]quinoxaline will heavily rely on the rational design and synthesis of novel derivatives. The primary goal is to enhance biological potency and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the indoloquinoxaline nucleus significantly influence its interaction with biological targets like DNA. nih.gov
Key strategies for derivatization will involve:
Modification of Side Chains: The introduction of various aminoalkyl side chains at the N-6 position has been a common strategy to improve DNA binding and biological activity. researchgate.net Future work should explore a wider range of functional groups to optimize pharmacokinetic and pharmacodynamic properties.
Substitution on the Aromatic Rings: The addition of functional groups, such as fluorine, to the aromatic scaffold has been shown to enhance antitumor activity and DNA binding affinity. rsc.org Systematic exploration of substitutions at various positions of both the indole (B1671886) and quinoxaline (B1680401) rings is crucial.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can provide valuable insights for designing new derivatives with increased cytotoxic potency. nih.govresearchgate.net For instance, models have suggested that incorporating cyclic substituents or those with primary carbon atoms could lead to more active compounds. nih.govresearchgate.net
Exploration of Under-researched Active Centers and Ring System Modifications for Derivatization
While much of the derivatization of the 6H-indolo[2,3-b]quinoxaline scaffold has focused on the N-6 and C-9 positions, other sites on the heterocyclic ring system remain under-explored. Future research should systematically investigate the impact of modifications at these less-studied positions to uncover novel SARs.
This exploration could include:
Modifications at the Quinoxaline Moiety: Introducing substituents on the benzene (B151609) ring of the quinoxaline part of the molecule could modulate electronic properties and intermolecular interactions with target biomolecules.
Synthesis of Isomeric Scaffolds: The synthesis and evaluation of regioisomers of this compound could lead to the discovery of compounds with different biological activity profiles and potentially reduced toxicity.
Advanced Mechanistic Elucidation at the Molecular and Systems Biology Levels
The predominant mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. nih.govresearchgate.net However, a deeper understanding of the molecular and systems-level effects of this compound is necessary for its clinical translation.
Future mechanistic studies should focus on:
DNA Interaction Specificity: Investigating the sequence-specific binding of the compound to DNA and its effect on DNA replication and transcription. The orientation of side chains towards the GC-rich minor groove of DNA is a known determinant of the stability of the drug-DNA complex. nih.govresearchgate.net
Protein Interactions: While DNA is a primary target, the potential for these compounds to interact with proteins should not be overlooked. nih.gov Identifying protein targets and understanding the functional consequences of these interactions is a critical area for future research. For instance, some derivatives have shown multidrug resistance (MDR) modulating activity with poor inhibition of topoisomerase II, suggesting alternative mechanisms of action. nih.govresearchgate.net
Systems Biology Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular response to treatment with this compound and its derivatives. This will help in identifying key signaling pathways affected by the compound and potential biomarkers for predicting treatment response.
Development of Sustainable and Green Chemistry Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a growing priority in medicinal chemistry. Traditional synthetic routes for quinoxalines can require high temperatures and strong acid catalysts. nih.gov
Future research in this area should aim to:
Utilize Green Catalysts: Employing recyclable and less toxic catalysts, such as solid acid catalysts, can reduce the environmental impact of the synthesis. nih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.gov
Integration with Emerging Technologies (e.g., Artificial Intelligence in Compound Design, Nanotechnology for Delivery)
The integration of cutting-edge technologies can accelerate the development and improve the therapeutic potential of this compound derivatives.
Artificial Intelligence (AI) in Drug Design: AI and machine learning algorithms can be employed to analyze large datasets of chemical structures and biological activities to predict the properties of novel compounds, thus guiding the design of more potent and selective derivatives. youtube.com
Nanotechnology for Drug Delivery: Formulating this compound into nanocarriers can improve its solubility, stability, and pharmacokinetic profile. nih.gov Nanoparticle-based delivery systems can also enable targeted delivery to tumor tissues, thereby enhancing efficacy and reducing off-target toxicity.
Addressing Specific Challenges in Current and Emerging Applications (e.g., long-term stability in electrochemical systems)
Beyond its pharmacological potential, the indolo[2,3-b]quinoxaline scaffold has shown promise in materials science, particularly in the development of anolytes for nonaqueous redox flow batteries. nih.govacs.orgnih.gov A significant challenge in this application is the long-term stability of the compounds in electrochemical systems.
Future research should focus on:
Improving Electrochemical Stability: Molecular engineering of the indolo[2,3-b]quinoxaline core to enhance its stability during repeated charge-discharge cycles is crucial for its practical application in batteries. nih.govacs.org Studies have shown that substitutions on the aromatic rings can impact cycling stability. nih.govacs.org
Enhancing Solubility: For applications in redox flow batteries, high solubility in organic solvents is essential. nih.govnih.gov Derivatization strategies should also aim to improve the solubility of the compounds without compromising their electrochemical properties.
Q & A
Q. What are the foundational synthetic routes for 9-Methyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of isatin derivatives with 1,2-phenylenediamines in glacial acetic acid under reflux, following Schunck and Marchlewski’s method . For example, alkylation of the indoloquinoxaline core can be achieved using 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃, yielding derivatives like 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline . Key factors affecting yield include reaction time (24–48 hours), solvent choice (acetic acid vs. ethanol), and stoichiometric ratios of reagents. Lower yields (<50%) are often observed in nitro group reductions due to incomplete catalytic hydrogenation .
Q. How should researchers interpret NMR and IR spectral data to confirm the structure of this compound derivatives?
- 1H-NMR : Protons on the methyl group (e.g., 2.51 ppm for 2,3-dimethyl derivatives) and aromatic protons (7.5–8.0 ppm) are diagnostic. For example, in 9-amino derivatives, NH₂ groups appear as broad singlets at ~5.32 ppm .
- 13C-NMR : Methyl carbons resonate at ~20 ppm, while quaternary carbons in the indoloquinoxaline core appear at 135–145 ppm .
- IR : N-H stretches (3371 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) confirm functional groups . Discrepancies in peak positions may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or protonation states .
Advanced Research Questions
Q. What methodologies resolve contradictions in catalytic hydrogenation efficiency for nitro-group reductions in 9-substituted indoloquinoxalines?
Catalytic hydrogenation of nitro groups (e.g., converting 9-nitro to 9-amino derivatives) often requires optimization of catalyst loading (Pd/C at 5–10 wt%), solvent (N,N-dimethylacetamide), and hydrogen pressure (2.7 atm for 24 hours) . Incomplete reduction can occur due to steric hindrance from adjacent methyl groups. Alternative methods, such as NaBH₄/CuCl₂ systems, may improve yields but require rigorous pH control .
Q. How can computational modeling guide the design of this compound derivatives with enhanced optoelectronic properties?
Density functional theory (DFT) calculations predict HOMO-LUMO gaps and charge-transfer characteristics. For instance, substituents like fluorenyl groups lower the bandgap (e.g., 2.8 eV) and enhance fluorescence quantum yields . Cyclic voltammetry data (e.g., oxidation potentials at +1.2 V vs. Ag/Ag⁺) validate computational predictions, enabling targeted synthesis of derivatives for OLED applications .
Q. What strategies mitigate byproduct formation during alkylation of the indoloquinoxaline core?
- Temperature Control : Refluxing acetone at 56°C minimizes side reactions like N-alkylation .
- Protecting Groups : Temporarily blocking reactive NH sites with Boc groups improves regioselectivity .
- Workup Optimization : Precipitation via pH adjustment (e.g., HCl addition to pH 5) isolates pure hydrochlorides .
Methodological Recommendations
- Contradiction Analysis : Compare spectroscopic data across studies (e.g., IR υmax discrepancies due to sample preparation) .
- Experimental Design : Use factorial design to optimize reaction variables (catalyst loading, solvent polarity) .
- Data Integrity : Employ computational tools (e.g., mzCloud for MS validation) to cross-verify spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
